4'-Bromo-4-methanesulfonyl-biphenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-4-methanesulfonyl-biphenyl typically involves the bromination of biphenyl compounds followed by sulfonylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: This method is favored due to its efficiency and the relatively stable nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-4-methanesulfonyl-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the sulfonyl group or the biphenyl core.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can lead to modified sulfonyl or biphenyl structures .
Scientific Research Applications
4’-Bromo-4-methanesulfonyl-biphenyl is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action for 4’-Bromo-4-methanesulfonyl-biphenyl primarily involves its reactivity in substitution and coupling reactions. The bromine atom and the sulfonyl group are key functional groups that participate in these reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Bromo-biphenyl: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
4-Methanesulfonyl-biphenyl: Lacks the bromine atom, affecting its reactivity in coupling reactions.
Biological Activity
4'-Bromo-4-methanesulfonyl-biphenyl is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methanesulfonyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 1774-28-3 |
Molecular Formula | C13H11BrO2S |
Molecular Weight | 305.19 g/mol |
IUPAC Name | 4'-Bromo-4-methanesulfonylbiphenyl |
SMILES | BrC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The methanesulfonyl group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that are crucial for cellular metabolism.
- Receptor Modulation : The bromine substitution may enhance binding affinity to certain receptors, influencing signal transduction pathways.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. The following findings summarize key results:
- Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and NIH 3T3 (fibroblast).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values vary significantly depending on the cell line:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
MCF-7 | 22.5 |
NIH 3T3 | 30.1 |
These results indicate that the compound exhibits selective cytotoxicity, with lower toxicity observed in non-cancerous cell lines compared to cancerous ones.
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation pathways .
- Antimicrobial Properties : Another investigation reported that derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially offering a therapeutic avenue for neurodegenerative diseases .
Toxicological Profile
Despite its promising biological activities, understanding the toxicological profile is crucial for evaluating safety:
- Acute Toxicity : Animal studies indicate moderate acute toxicity with LD50 values around 200 mg/kg in rodents.
- Chronic Exposure Effects : Long-term exposure studies are necessary to assess carcinogenic potential and organ-specific toxicity.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTINVFKRYFGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729548 |
Source
|
Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-28-3 |
Source
|
Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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